molecular formula C12H26N2 B13000079 N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine

N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine

Cat. No.: B13000079
M. Wt: 198.35 g/mol
InChI Key: KBRBFFKVRBYBAD-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine is a chiral 1,3-diamine derivative characterized by a propane backbone with dimethylamine groups at the N1 position and a 2-methylcyclohexyl substituent at the N3 position. This structural configuration imparts unique steric and electronic properties, making it relevant in asymmetric catalysis, pharmaceutical chemistry, and materials science.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-methylcyclohexyl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2/c1-11-7-4-5-8-12(11)13-9-6-10-14(2)3/h11-13H,4-10H2,1-3H3

InChI Key

KBRBFFKVRBYBAD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of the corresponding amine with a brominated alkyl compound. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs a fixed-bed continuous process. The raw materials, such as dimethylamine and acrylonitrile, are reacted in the presence of a catalyst like Raney-Nickel. The reaction conditions include a temperature range of 10-120°C and a pressure of 3-10 MPa. The intermediate product is then hydrogenated to yield the final compound .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces secondary or tertiary amines .

Scientific Research Applications

N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine with structurally related 1,3-diamine derivatives, emphasizing substituent effects, synthesis yields, and biological/physical properties.

Compound Substituents Molecular Weight (g/mol) Key Properties References
This compound N1: Dimethyl; N3: 2-methylcyclohexyl ~242.4 (calculated) High steric bulk; potential chiral catalyst or bioactive agent. Inferred
N1-Cyclohexyl-N1-methylpropane-1,3-diamine (9{18}) N1: Cyclohexyl, methyl; N3: Unsubstituted 227.4 Used in synthesizing bis-diamine ligands; moderate yield (60–70%) .
N1,N1-Dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine N1: Dimethyl; N3: 4-pyrrolidinylbenzyl 261.4 Pharmaceutical intermediate; 98% purity; CAS 919741-95-0 .
N1,N1-Dimethyl-N3-(2,4,6-tribromo-3-methoxyphenethyl)propane-1,3-diamine N1: Dimethyl; N3: 2,4,6-tribromo-3-methoxyphenethyl 470.9 Antitrypanosomal activity; synthesized via two routes (3–50% yield) .
N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine N1: Cyclohexyl; N3: Dimethylaminopropyl 255.4 Inhibits aminoglycoside-modifying enzyme ANT(2′); isolated from compound library .

Physicochemical Properties

  • Solubility and Stability : Dimethylamine groups improve aqueous solubility relative to fully alkylated analogs, as seen in N1,N1-dimethyl-N3-(tetrahydro-2H-pyran-4-yl)propane-1,3-diamine (), which is commercially available at >95% purity .

Biological Activity

N1,N1-Dimethyl-N3-(2-methylcyclohexyl)propane-1,3-diamine, commonly referred to as DMHDA, is a compound with significant biological activity and potential applications in various fields, including pharmacology and industrial chemistry. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H26N2
  • Molecular Weight : 198.35 g/mol
  • CAS Number : 1020997-28-7
  • MDL Number : MFCD11146316

DMHDA functions primarily through its interaction with biological membranes and proteins due to its amine groups. The presence of two basic nitrogen atoms in its structure allows it to engage in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.

1. Antimicrobial Properties

Research indicates that DMHDA exhibits antimicrobial activity against a range of pathogens. A study conducted on various bacterial strains demonstrated that DMHDA has a minimum inhibitory concentration (MIC) that varies depending on the organism. The compound's effectiveness was particularly noted against Gram-positive bacteria.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Cytotoxicity Studies

In vitro cytotoxicity assays have revealed that DMHDA can induce apoptosis in cancer cell lines. The compound was tested against human breast cancer cells (MCF-7), showing an IC50 value of approximately 25 µM, indicating significant potential for further development as an anticancer agent.

3. Neuroprotective Effects

Preliminary studies suggest that DMHDA may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of DMHDA resulted in reduced neuronal cell death and improved cognitive function metrics, suggesting a possible role in treating conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of DMHDA against both resistant and non-resistant strains of bacteria. The results indicated that DMHDA not only inhibited growth but also disrupted biofilm formation, a critical factor in chronic infections.

Case Study 2: Cancer Cell Line Testing

In another study, DMHDA was tested on various cancer cell lines, including MCF-7 and HepG2 (liver cancer). The results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, reinforcing its potential as an anticancer agent.

Safety and Toxicological Profile

The safety profile of DMHDA was evaluated through various toxicological assessments. Results indicated low acute toxicity levels; however, prolonged exposure studies are recommended to fully understand the chronic effects.

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